N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide
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Overview
Description
N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide: is a chemical compound characterized by its complex structure and significant potential in various scientific fields. This compound is known for its unique properties, which make it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dinitrophenyl sulfide with 4-nitrobenzoyl chloride under controlled conditions to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
N-2,5-Dimethylphenylthioureido Acid Derivatives: These compounds share structural similarities and are also studied for their antimicrobial properties.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
1-Substituted-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoles: These compounds are potent antituberculosis agents and share similar functional groups.
Uniqueness
N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide is unique due to its specific combination of nitro and sulfanyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
823802-22-8 |
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Molecular Formula |
C13H8N4O7S |
Molecular Weight |
364.29 g/mol |
IUPAC Name |
N-[2-(2,5-dinitrophenyl)sulfanyl-4-nitrophenyl]formamide |
InChI |
InChI=1S/C13H8N4O7S/c18-7-14-10-3-1-8(15(19)20)5-12(10)25-13-6-9(16(21)22)2-4-11(13)17(23)24/h1-7H,(H,14,18) |
InChI Key |
ZJZDYUVLTLLBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC=O |
Origin of Product |
United States |
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